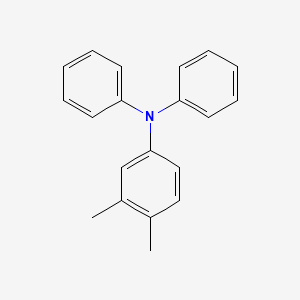

3,4-dimethyl-N,N-diphenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-13-14-20(15-17(16)2)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJRBXHLWUCOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595689 | |

| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173460-10-1 | |

| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-dimethyl-N,N-diphenylaniline

CAS Number: 173460-10-1

This technical guide provides an in-depth overview of 3,4-dimethyl-N,N-diphenylaniline, a substituted aromatic amine with significant potential in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Introduction

This compound is a tertiary amine featuring a diphenylamino group attached to a 3,4-dimethylphenyl moiety. As a derivative of N,N-diphenylaniline, it belongs to a class of compounds known for their utility as antioxidants, dye intermediates, and, most notably, as functional materials in organic electronics.[1] The introduction of methyl groups on the phenyl ring can modulate the electronic properties and solubility of the molecule, making it a promising candidate for applications such as hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is limited, its properties can be extrapolated from closely related compounds such as N,N-diphenylaniline and its substituted derivatives.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₉N |

| Molecular Weight | 273.37 g/mol |

| Appearance | Off-white to light-colored solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane); Insoluble in water. |

Spectroscopic Data:

Characterization of this compound would typically involve the following spectroscopic techniques:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons on the three phenyl rings and the two methyl groups.

-

¹³C NMR: Would reveal the number of unique carbon environments within the molecule.

-

FT-IR: Should display characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an amine. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[2][3]

Reaction Scheme:

Figure 1: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).

-

Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and the aryl halide (e.g., iodobenzene, 1.1 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of aryl amines.[4] This method often requires higher temperatures compared to the Buchwald-Hartwig amination.

Reaction Scheme:

Figure 2: General workflow for the Ullmann condensation.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if used), and the base (e.g., potassium carbonate, 2.0 equivalents).

-

Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and iodobenzene (1.1 equivalents), followed by a high-boiling polar solvent (e.g., DMF).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Potential Applications in Organic Electronics

Derivatives of N,N-diphenylaniline are widely investigated as hole-transporting materials (HTMs) in organic electronic devices. The triphenylamine core provides good hole mobility and stability. The methyl substituents in this compound are expected to enhance solubility and potentially influence the energy levels of the molecule, which is crucial for efficient charge injection and transport.

Signaling Pathway in an OLED:

Figure 3: Role of a Hole Transport Material in an OLED.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like N,N-diphenylaniline until a specific SDS for the title compound is available.

Conclusion

This compound is a promising organic material with potential applications in the field of organic electronics. While specific experimental data is not widely available, its synthesis can be readily achieved using established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. Further research into the precise characterization of its physical and electronic properties will be crucial in realizing its full potential as a high-performance material in next-generation electronic devices.

References

Technical Guide: Physicochemical Properties of 3,4-dimethyl-N,N-diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-dimethyl-N,N-diphenylaniline (CAS No. 173460-10-1). Direct experimental data for this specific triarylamine is limited in publicly accessible literature. Consequently, this guide presents detailed physicochemical information for its key precursor, 3,4-dimethylaniline, and outlines a representative synthetic protocol for the preparation of this compound via the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for C-N bond formation.[1] This document is intended to serve as a valuable resource for researchers in organic electronics, materials science, and medicinal chemistry.

Introduction to this compound

This compound, also known as N,N-diphenyl-3,4-xylidine, belongs to the class of triarylamines. These compounds are characterized by a central nitrogen atom bonded to three aromatic rings. The unique electronic and steric properties of triarylamines make them valuable components in a variety of applications, particularly in the field of organic electronics where they are utilized as hole-transporting materials in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The methyl substituents on one of the phenyl rings of this compound can influence its electronic properties, solubility, and solid-state morphology.

Physicochemical Properties of 3,4-dimethylaniline

As a primary precursor for the synthesis of this compound, understanding the properties of 3,4-dimethylaniline (also known as 3,4-xylidine) is crucial.

Quantitative Data

The following table summarizes the key physicochemical properties of 3,4-dimethylaniline.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [2] |

| Molecular Weight | 121.18 g/mol | [2] |

| CAS Number | 95-64-7 | [2] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 226 °C | [3] |

| Appearance | Colorless solid | [3] |

Solubility

Information regarding the solubility of 3,4-dimethylaniline is summarized below.

| Solvent | Solubility |

| Water | Slightly soluble |

| Organic Solvents | Soluble |

Synthesis of this compound

The synthesis of triarylamines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of this compound from 3,4-dimethylaniline and iodobenzene.

Materials:

-

3,4-dimethylaniline

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (typically 1-2 mol%) and Xantphos (typically 1.5-3 mol%).

-

Add cesium carbonate (typically 1.5-2 equivalents).

-

Add 3,4-dimethylaniline (1 equivalent) and iodobenzene (2.2 equivalents).

-

Add anhydrous toluene via syringe.

-

The reaction mixture is then heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A schematic overview of the synthetic workflow for this compound.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Conclusion

While specific, experimentally determined physicochemical data for this compound remains elusive in the surveyed literature, its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. This guide provides a solid foundation for researchers by detailing the properties of the key precursor, 3,4-dimethylaniline, and offering a reliable, representative protocol for the synthesis of the target compound. The provided workflows offer a clear visual representation of the synthetic process. It is recommended that future work on this compound includes its full experimental characterization to enrich the available data for the scientific community.

References

An In-depth Technical Guide to the Solubility of 3,4-dimethyl-N,N-diphenylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,4-dimethyl-N,N-diphenylaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to understand its expected solubility profile and to determine it experimentally. The guide covers theoretical solubility considerations based on the compound's structure and the principle of "like dissolves like," drawing parallels with structurally similar molecules. A detailed, step-by-step experimental protocol for the reliable determination of solubility using the shake-flask method is provided, followed by a discussion of analytical techniques for concentration measurement.

Introduction to this compound

This compound is an aromatic amine with a molecular structure that suggests specific solubility characteristics. Its potential applications in organic electronics as a charge-transport material and as an intermediate in the synthesis of dyes and pharmaceuticals necessitate a thorough understanding of its behavior in various solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and formulation development.

Predicted Solubility Profile

The molecule possesses a significant nonpolar character due to the presence of three phenyl rings and two methyl groups. This suggests a higher affinity for nonpolar and moderately polar organic solvents. Aromatic amines are generally more soluble in aromatic solvents.[1] The nitrogen atom with its lone pair of electrons introduces a degree of polarity and the capacity for hydrogen bonding, although this is sterically hindered by the two bulky phenyl groups.

Based on the solubility of related compounds:

-

N-phenylaniline (Diphenylamine): This compound is highly soluble in many organic solvents such as ether, benzene, and alcohol, but has very low solubility in water.[2]

-

Aromatic Amines: In general, aromatic amines exhibit good solubility in organic solvents, especially polar ones.[3][4] Their solubility in water is limited and decreases with the increasing size of the hydrophobic alkyl or aryl parts.[5]

Therefore, this compound is expected to be readily soluble in aromatic solvents (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and other common organic solvents like ethers and esters. Its solubility in highly polar protic solvents like methanol might be lower, and it is expected to be practically insoluble in water.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents has not been published in readily accessible scientific literature. Researchers are encouraged to determine this data experimentally using the protocol outlined below. The following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Toluene | |||

| e.g., Acetone | |||

| e.g., Ethanol | |||

| e.g., Ethyl Acetate | |||

| e.g., Hexane | |||

| e.g., Dichloromethane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

4.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

4.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.3. Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker with a constant temperature control. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid phase, centrifuge the vials at the experimental temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the supernatant through a syringe filter appropriate for the organic solvent being used.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7]

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units (e.g., g/L, mol/L).

4.4. Analytical Method Considerations

-

UV-Vis Spectrophotometry: This method is suitable if the compound has a significant chromophore and the solvent does not absorb at the analytical wavelength. A calibration curve of absorbance versus known concentrations must be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method, particularly useful for complex mixtures or when the compound's UV absorbance is weak.[6] It also allows for the assessment of the compound's stability during the experiment. A calibration curve of peak area versus known concentrations is required.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure strongly suggests good solubility in a range of common nonpolar and moderately polar organic solvents. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to reliably determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for the successful application of this compound in research and development.

References

The Synthesis and Characterization of Novel Diphenylaniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel diphenylaniline derivatives. Diphenylaniline and its analogues are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This document details common synthetic methodologies, extensive characterization protocols, and explores their mechanism of action through the lens of a key signaling pathway.

Synthetic Methodologies

The synthesis of novel diphenylaniline derivatives can be achieved through various established and modern organic chemistry reactions. Key strategies include multi-step synthesis involving chloroacetylation and subsequent modifications, as well as transition-metal-catalyzed cross-coupling reactions.

Synthesis via Chloroacetylation and Subsequent Derivatization

A prevalent method for synthesizing a variety of diphenylaniline derivatives involves a three-step process starting from diphenylamine. This approach is versatile and allows for the introduction of diverse functionalities.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

-

Dissolve diphenylamine (0.04 M) in 200 ml of toluene.

-

Add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Pour the mixture into crushed ice and allow it to stand overnight for the product to precipitate.

-

Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol.[1]

Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide

-

Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.

-

Add hydrazine hydrate (0.004 M) to the mixture.

-

Reflux the reaction mixture for 48 hours under careful observation.

-

Store the mixture in a refrigerator overnight.

-

Filter the resulting product and recrystallize with ethanol. The reported yield for this step is 88%.[1]

Step 3: Synthesis of Substituted Diphenylaniline Derivatives

-

Dissolve 2-hydrazino-N,N-diphenylacetamide in methanol.

-

Add various aromatic aldehydes in the presence of glacial acetic acid.

-

The resulting novel diphenylaniline derivatives can then be isolated and purified.[1][2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a direct route to synthesize substituted diphenylamines.[3][4]

General Experimental Protocol:

-

In a reaction vessel, combine the aryl halide (e.g., bromobenzene), the amine (e.g., aniline or a substituted aniline), a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

-

Add a dry, inert solvent such as toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, using copper as a catalyst. While it often requires harsh reaction conditions, modern modifications have improved its applicability.

General Experimental Protocol:

-

Combine the aryl halide, the amine, a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a suitable high-boiling solvent (e.g., DMF or nitrobenzene).

-

Heat the reaction mixture at an elevated temperature (often >150 °C) for several hours to days.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, work up the reaction mixture by adding a quenching solution and extracting the product.

-

Purify the product by crystallization or column chromatography.

Characterization of Novel Diphenylaniline Derivatives

A thorough characterization of newly synthesized compounds is crucial to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Experimental Workflow for Characterization

Caption: A typical workflow for the characterization of synthesized diphenylaniline derivatives.

Spectroscopic Data

The following tables summarize typical spectroscopic data for representative diphenylaniline derivatives.

Table 1: FT-IR Spectral Data of 2-hydrazino-N,N-diphenylacetamide and a Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| 2-hydrazino-N,N-diphenylacetamide | 3242 | N-H Stretch | [1] |

| 3139 | NH₂ | [1] | |

| 3031 | C-H Stretch (Aromatic) | [1] | |

| 1630 | C=O Stretch | [1] | |

| 2-(2-(3-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide | 3401 | N-H Stretch | [1] |

| 1671 | C=O Stretch | [1] | |

| 1522 | N=O Stretch | [1] | |

| 1491 | C=N Stretch | [1] |

Table 2: ¹H NMR Spectral Data of Diphenylaniline and its Derivatives

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| Diphenylamine | 7.25 | t | 4H (Aromatic) | [5] |

| 7.07 | d | 4H (Aromatic) | [5] | |

| 6.92 | t | 2H (Aromatic) | [5] | |

| 2-hydrazino-N,N-diphenylacetamide | 8.68 | s | 1H (NH) | [1] |

| 9.06 | s | 1H (NH) | [1] | |

| 7.58-6.14 | m | 10H (Aromatic) | [1] | |

| 3.43 | s | 2H (CH₂) | [1] | |

| 4-methyl-N-phenylaniline | 7.20 | t | 2H | [5] |

| 7.05 | d | 2H | [5] | |

| 7.01-6.94 | m | 4H | [5] | |

| 6.85 | t | 1H | [5] | |

| 2.29 | s | 3H (CH₃) | [5] |

Table 3: ¹³C NMR Spectral Data of Diphenylaniline and a Derivative

| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |

| Diphenylamine | 142.9 | C (Aromatic) | [5] |

| 129.1 | CH (Aromatic) | [5] | |

| 120.8 | CH (Aromatic) | [5] | |

| 117.6 | CH (Aromatic) | [5] | |

| 4-methyl-N-phenylaniline | 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7 | Aromatic Carbons | [5] |

| 20.7 | CH₃ | [5] |

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of diphenylaniline derivatives as potent inhibitors of inflammatory pathways. One such pathway is the NLRP3 inflammasome, a key component of the innate immune system.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. Certain novel diphenylaniline derivatives have been identified as inhibitors of this pathway.

Table 4: Inhibitory Activity of a Representative Diphenylaniline Derivative against NLRP3 Inflammasome

| Compound | Target | IC₅₀ (µM) |

| Compound 19 (a novel diphenylamine derivative) | NLRP3 Inflammasome | 0.34 |

Data extracted from a study on novel diphenylamine analogues as NLRP3 inflammasome inhibitors.

NLRP3 Inflammasome Activation and Inhibition Pathway

Caption: The NLRP3 inflammasome pathway and its inhibition by diphenylaniline derivatives.

This guide serves as a foundational resource for the synthesis and characterization of novel diphenylaniline derivatives. The detailed protocols and compiled data provide a practical starting point for researchers in the field, while the exploration of their biological activity and mechanism of action opens avenues for further investigation and drug development.

References

- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

electronic properties of substituted triarylamine compounds

An In-Depth Technical Guide to the Electronic Properties of Substituted Triarylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarylamine (TAA) derivatives are a cornerstone class of organic materials that have garnered significant attention in the field of organic electronics.[1] Their molecular structure, typically featuring a central nitrogen atom bonded to three aromatic rings, imparts unique electronic characteristics. These compounds are renowned for their low ionization potentials, reversible redox behavior, and excellent hole-transporting capabilities.[1] This makes them integral components in a wide array of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Dye-Sensitized Solar Cells (DSSCs).[1][2]

The electronic properties of triarylamines can be precisely tuned by introducing various substituent groups onto their aromatic rings. This ability to modify their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels allows for the rational design of materials tailored for specific device architectures and performance requirements.[2][3] This guide provides a comprehensive overview of the , detailing the experimental protocols used for their characterization and the fundamental relationships between their structure and electronic behavior.

Core Electronic Properties

The functionality of triarylamine compounds in electronic devices is governed by their frontier molecular orbitals, the HOMO and LUMO.[4]

-

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate an electron. For hole-transporting materials like triarylamines, the HOMO level is a critical parameter. A higher HOMO energy level (closer to the vacuum level) corresponds to a lower ionization potential, making it easier for the molecule to be oxidized (lose an electron) and transport holes. The HOMO level of organic semiconductors is analogous to the valence band maximum in inorganic semiconductors.[4]

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the ability of a molecule to accept an electron. The LUMO level is analogous to the conduction band minimum in inorganic semiconductors.[4]

-

HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap.[4] This gap determines the energy of the first electronic transition and influences the optical properties of the material, such as its absorption and emission spectra.

The strategic tuning of these energy levels is crucial for designing high-performance organic electronic devices.[3]

The Influence of Substituents

The electronic properties of the triarylamine core can be systematically modified by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aryl rings.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and dimethylamino (-N(CH₃)₂) increase the electron density on the triarylamine core.[5][6] This destabilizes the HOMO, raising its energy level. Consequently, EDGs lower the oxidation potential, making the compound easier to oxidize.[3][6] The introduction of a dimethylamino group, a strong EDG, can significantly increase the HOMO energy.[3]

-

Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl) or cyano (-CN) decrease the electron density of the triarylamine core. This stabilizes the HOMO, lowering its energy level and making the compound more difficult to oxidize (i.e., increasing its oxidation potential).[6][7] The presence of EWGs has been found to drastically hinder the performance of triarylamines as hole-transporting materials.[7]

This relationship allows for the fine-tuning of the material's electronic properties to match the energy levels of other materials in a device, thereby optimizing charge injection and transport.

Caption: Logical relationship of substituent effects on HOMO energy levels.

Data Presentation: Electronic Properties

The following table summarizes the electrochemical data for a selection of substituted triarylamine compounds, illustrating the impact of different substituents on their oxidation potentials and HOMO energy levels.

| Compound | Substituent(s) | First Half-Wave Oxidation Potential (E₁/₂, V vs Ag/AgCl) | Reference |

| N,N-di(4-methoxyphenyl)-p-(bromophen-4-yl)aniline | Methoxy (-OCH₃) | +0.73 | [6] |

| N,N-di(4-methylphenyl)-p-(bromophen-4-yl)aniline | Methyl (-CH₃) | +0.89 | [6] |

| N,N-di(4-chlorophenyl)-p-(bromophen-4-yl)aniline | Chloro (-Cl) | +1.10 | [6] |

| N-functionalized perylene bisimide with triarylamine | Perylene bisimide (N-substituted) | +0.46 (vs Fc/Fc⁺) | [8] |

| N-functionalized naphthalene bisimide with triarylamine | Naphthalene bisimide (N-substituted) | +0.48 (vs Fc/Fc⁺) | [8] |

| Core-functionalized perylene bisimide with triarylamine | Perylene bisimide (Core-substituted) | +0.55 (vs Fc/Fc⁺) | [8] |

| N,N′-bis(4-dimethylaminophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine (NTPPA) | Dimethylamino (-N(CH₃)₂), Methoxy (-OCH₃) | 0.71 | [9] |

| N,N′-bis(4-dimethylaminophenyl)-N,N′-bis(4-methoxyphenyl)-1,1′-biphenyl-4,4′-diamine (NTPB) | Dimethylamino (-N(CH₃)₂), Methoxy (-OCH₃) | 0.92 | [9] |

Experimental Protocols & Characterization

The determination of the electronic properties of triarylamine compounds relies on a combination of electrochemical, spectroscopic, and computational methods.

Caption: Workflow from synthesis to electronic property determination.

Synthesis

Substituted triarylamines are typically synthesized through cross-coupling reactions. Common methods include:

-

Ullman Condensation: This classic method involves the copper-catalyzed reaction of an aniline with an aryl halide.[7]

-

Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method often provides higher yields and tolerates a wider range of functional groups.[10]

Example Protocol (Buchwald-Hartwig Amination): A general procedure involves adding a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, like tri-tert-butylphosphine (P(tBu)₃), to a reaction vessel with an anhydrous solvent (e.g., toluene) under an inert atmosphere.[10] The appropriate amine and aryl halide are then added, along with a base (e.g., sodium tert-butoxide), and the mixture is heated until the reaction is complete. The product is then isolated and purified, typically by column chromatography.[10]

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for determining the redox potentials (oxidation and reduction) of a compound, from which the HOMO and LUMO energy levels can be estimated.

Detailed Experimental Protocol:

-

Preparation: A cyclic voltammogram is recorded using an electrochemical workstation.[7] The experiment is conducted in an electrochemical cell containing a solution of the triarylamine compound in a suitable solvent, typically dichloromethane (DCM).[7]

-

Electrolyte: A supporting electrolyte, such as 1 M tetrabutylammonium perchlorate (Bu₄NClO₄), is added to the solution to ensure conductivity.[7]

-

Electrodes: A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Internal Standard: An internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺) or decamethylferrocene, is often used to calibrate the potentials.[7]

-

Measurement: The potential is swept between a set range (e.g., -0.5 to 1.2 V) at a specific scan rate (e.g., 100 mV/s).[7] The resulting plot of current versus potential reveals the oxidation and reduction peaks.

-

Data Analysis: The half-wave oxidation potential (E₁/₂,ox) is determined from the voltammogram. The HOMO energy level can then be estimated using empirical formulas that correlate the oxidation potential to the energy level relative to the vacuum. A common approximation is:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] (This value can vary slightly depending on the reference system).

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light by the compound as a function of wavelength. This data is used to determine the optical HOMO-LUMO gap (E_g^opt).

Detailed Experimental Protocol:

-

Sample Preparation: A dilute solution of the triarylamine compound is prepared in a suitable solvent (e.g., DCM).[11]

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

Data Analysis: The onset of the lowest energy absorption band (λ_onset) in the spectrum is identified. The optical bandgap is calculated using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

Once the HOMO level is determined from CV and the optical gap from UV-Vis, the LUMO level can be estimated: E_LUMO = E_HOMO + E_g^opt .

Computational Chemistry

Density Functional Theory (DFT) calculations are powerful tools for predicting the electronic properties and geometries of molecules.[11] Methods like DFT/B3LYP with a basis set such as 6-31G(d) are commonly used to optimize molecular structures and calculate the energies of the HOMO and LUMO.[11] These computational results provide valuable insights that complement experimental findings.[3][12]

References

- 1. Functionalized triarylamines for applications in organic electronics [zenodo.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituent Effects on the Electrochemistry and Electronic Coupling of Terphenyl-Bridged Cyclometalated Ruthenium–Amine Conjugated Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 11. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

Technical Guide on the Health and Safety of Aromatic Amines: A Profile Based on 3,4-Dimethylaniline and N,N-Dimethylaniline

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-dimethyl-N,N-diphenylaniline was not located during a comprehensive search. This guide has been compiled using data from the structurally related aromatic amines, 3,4-Dimethylaniline (CAS No. 95-64-7) and N,N-Dimethylaniline (CAS No. 121-69-7) . The information presented herein should be used as a reference for handling similar aromatic amine compounds, but a substance-specific risk assessment is imperative before any use.

This document provides an in-depth overview of the health and safety considerations for aromatic amines, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, outlines general safety protocols, and visualizes a standard hazard assessment workflow.

Physicochemical and Hazard Data

The following tables summarize the key quantitative data extracted from the Safety Data Sheets of 3,4-Dimethylaniline and N,N-Dimethylaniline. This data is crucial for risk assessment and the design of safe experimental procedures.

Table 1: Physical and Chemical Properties

| Property | 3,4-Dimethylaniline | N,N-Dimethylaniline | Data Source(s) |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | 121.18 g/mol | [1] |

| Appearance | Beige solid | Yellow to brownish, oily liquid | [1][2] |

| Melting Point | 49 - 51 °C | 2.5 °C | [1][2] |

| Boiling Point | 226 °C | 194 °C | [1][2] |

| Flash Point | 98 °C (closed cup) | Not Specified | [2] |

| Density | 0.956 g/cm³ (at 25 °C) | 0.956 g/cm³ (at 20 °C) | [1][2] |

| pH | 7 (saturated solution) | Not Applicable | [2] |

Table 2: Toxicological and Safety Data

| Parameter | 3,4-Dimethylaniline | N,N-Dimethylaniline | Data Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Category 3 (Toxic if swallowed) | [2][3] |

| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin) | Category 3 (Toxic in contact with skin) | [2][3] |

| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled) | Category 3 (Toxic if inhaled) | [2][3] |

| Carcinogenicity | Not Classified | Category 2 (Suspected of causing cancer) | [3] |

| Target Organs | Blood, Hematopoietic System | Blood, Kidneys, Liver | [1][2] |

| UN Number | 3452 | 2253 | [2][4] |

| Hazard Class | 6.1 (Toxic substances) | 6.1 (Toxic substances) | [2][4] |

| Packing Group | II | II | [2][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physicochemical properties listed above are not provided in standard Safety Data Sheets. These values are typically determined through standardized testing methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. Researchers should refer to these specific guidelines for detailed experimental methodologies.

Hazard Assessment and Handling Workflow

A systematic approach to hazard assessment is critical when working with potentially hazardous chemicals like aromatic amines. The following workflow diagram illustrates the logical steps from initial evaluation to final disposal.

Caption: Hazard Assessment and Safe Handling Workflow for Aromatic Amines.

GHS Hazard and Precautionary Statements

Based on the data for the reference compounds, the following GHS classifications and precautions are relevant.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing mist/vapors/spray.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

-

References

The Ascendant Role of Methylated N,N-Diphenylanilines: A Technical Guide to Their Potential Applications

For Immediate Release

Methylated N,N-diphenylaniline derivatives are emerging as a versatile class of organic compounds with significant potential across diverse scientific and industrial sectors. From next-generation electronics to novel therapeutic agents, their unique electronic and chemical properties are paving the way for groundbreaking advancements. This technical guide provides an in-depth analysis of the current and potential applications of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Core Applications and Performance Metrics

The applications of methylated N,N-diphenylanilines and their broader diphenylamine family can be categorized into two primary fields: organic electronics and pharmacology.

Organic Electronics: Powering the Future of Displays and Conductive Materials

Methylated N,N-diphenylanilines, and more broadly, triphenylamine derivatives, are key components in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and conducting polymers. Their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics make them ideal candidates for these applications.[1]

In OLEDs, derivatives of N,N-diphenylaniline serve as a critical hole transport layer (HTL), facilitating the efficient injection and movement of positive charge carriers (holes) to the emissive layer, where they recombine with electrons to produce light. The performance of OLEDs is significantly influenced by the properties of the HTL. While specific performance data for OLEDs incorporating methylated N,N-diphenylanilines is still emerging, studies on closely related triphenylamine and carbazole-triphenylamine derivatives provide a strong indication of their potential.

| Device Structure | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Reference Compound(s) |

| ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al | Not Reported | 14.0 | 3.1 | 4-(9H-carbazol-9-yl)triphenylamine derivative |

| ITO/SAM/NPB/Alq3/MoO3/Ag (Annealed at 100°C) | 32,290 | 1.77 | Not Reported | N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) with SAM |

| Standard OLED without SAM | 15,350 | 1.53 | Not Reported | N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) |

Table 1: Performance of OLEDs utilizing triphenylamine-based derivatives as hole transport materials (HTMs). Data for HTM 3c from[2][3], and for NPB with/without SAM from[4].

The hole mobility of these materials is a crucial parameter for efficient device operation. For instance, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), a related polymer, exhibits hole mobilities in the range of 1 x 10⁻⁴ to 2 x 10⁻³ cm²/V·s.[5]

4-Methyl-N,N-diphenylaniline is a valuable reagent in the synthesis of conducting polymers.[6] These polymers possess tailored conductive properties making them suitable for applications in electronics, sensors, and energy storage.[6] While specific conductivity values for polymers solely based on methylated N,N-diphenylaniline are not widely reported, related conducting polymers like polyaniline (PANi) blends can achieve conductivities up to the order of 10⁻⁴ S/m.[7] For example, a PMMA/PANi copolymer has shown a conductivity of 2.34 x 10⁻⁶ S/cm.[8]

Pharmacological Potential: A New Frontier in Drug Discovery

Diphenylamine derivatives have long been recognized for their biological activities, and methylation can further modulate these properties. Key areas of pharmacological interest include their anti-inflammatory and antioxidant effects.

Derivatives of diphenylamine have demonstrated potent anti-inflammatory properties. For instance, certain macrocyclic diphenylamine derivatives have shown significant in vivo anti-inflammatory activity.

| Compound | ID₅₀ (μM per ear) | Assay | Reference Drug (Indomethacin) | Reference Drug (Celecoxib) |

| Diphenylamine Macrocycle (5e) | 0.18 | Ear edema model (TPA-induced) | 0.24 | 0.91 |

Table 2: In vivo anti-inflammatory activity of a diphenylamine derivative. Data from[9].

The mechanism of this anti-inflammatory action is believed to involve the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[10][11][12][13]

The antioxidant properties of diphenylamine derivatives are attributed to the ability of the secondary amine to donate a hydrogen atom to radical species, thereby neutralizing them.[14] This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.

| Compound | IC₅₀ (μM) | Assay |

| Dibenzocyclooctatetraene derivative (5a) | 0.52 | NF-κB inhibition in RAW264.7 cells |

| Novel anti-inflammatory agent (Compound 51) | 0.1722 | NF-κB activity inhibition |

Table 3: Inhibitory concentrations of diphenylamine-related derivatives on the NF-κB pathway, a key regulator of oxidative stress and inflammation. Data for compound 5a from[10] and compound 51 from[11].

Experimental Protocols

Synthesis of 4-Methyl-N,N-diphenylaniline via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of 4-Methyl-N,N-diphenylaniline, a representative methylated N,N-diphenylaniline, using a palladium-catalyzed cross-coupling reaction.

Materials:

-

4-Iodotoluene

-

Diphenylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add 4-iodotoluene (1.0 mmol), diphenylamine (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Methyl-N,N-diphenylaniline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating an OLED device using a triphenylamine-based derivative as the hole transport layer.

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Hole Injection Layer (HIL) material (e.g., HATCN)

-

Hole Transport Layer (HTL) material (e.g., a methylated N,N-diphenylaniline derivative)

-

Emissive Layer (EML) material (e.g., CBP doped with an iridium complex)

-

Electron Transport Layer (ETL) material (e.g., Bphen)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Aluminum (for cathode)

-

Organic solvents for solution processing

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Layer Deposition: Sequentially deposit the organic layers and the cathode onto the ITO substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

Deposit the HIL (e.g., HATCN) at a rate of ~1 Å/s.

-

Deposit the HTL (e.g., methylated N,N-diphenylaniline derivative) at a rate of ~1-2 Å/s.

-

Co-evaporate the host and dopant materials for the EML at the desired doping concentration.

-

Deposit the ETL (e.g., Bphen) at a rate of ~1-2 Å/s.

-

Deposit the EIL (e.g., LiF) at a rate of ~0.1-0.2 Å/s.

-

Deposit the aluminum cathode at a rate of ~5-10 Å/s.

-

-

Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the device using a programmable sourcemeter and a spectroradiometer.

Visualizing the Mechanisms and Workflows

Antioxidant Mechanism of Diphenylamines

The primary antioxidant mechanism of diphenylamine derivatives involves the donation of a hydrogen atom from the secondary amine to a peroxyl radical (ROO•), which is a key species in oxidative chain reactions. This process neutralizes the reactive radical and forms a more stable diphenylaminyl radical, thus inhibiting the propagation of oxidative damage.

Caption: Hydrogen atom transfer from diphenylamine to a peroxyl radical.

Anti-inflammatory Signaling Pathway Inhibition

Diphenylamine derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is activated by inflammatory stimuli, leading to the transcription of pro-inflammatory genes. Inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα.

Caption: Inhibition of the NF-κB signaling pathway by diphenylamine derivatives.

Experimental Workflow for OLED Fabrication and Testing

The process of creating and evaluating an OLED device involves a series of precise steps, from substrate preparation to performance characterization.

Caption: Workflow for OLED fabrication and characterization.

Future Outlook

The field of methylated N,N-diphenylanilines is ripe with opportunity. In organic electronics, further research into the synthesis of novel derivatives with optimized electronic properties could lead to even more efficient and stable OLEDs and conducting polymers. In pharmacology, a deeper understanding of the structure-activity relationships and mechanisms of action will be crucial for the development of targeted therapeutics with improved efficacy and safety profiles. The continued exploration of this versatile class of compounds promises to yield exciting discoveries and drive innovation across multiple scientific disciplines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]

- 13. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical Investigation of the Frontier Molecular Orbitals of 3,4-dimethyl-N,N-diphenylaniline: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the aromatic amine 3,4-dimethyl-N,N-diphenylaniline. Understanding these frontier orbitals is crucial for predicting the electronic and optical properties, reactivity, and potential applications of this molecule in various fields, including organic electronics and medicinal chemistry.

Core Concepts: HOMO and LUMO in Molecular Chemistry

The HOMO and LUMO are key concepts in molecular orbital theory. The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. A smaller gap generally indicates higher reactivity and lower stability.

Computational Methodology for HOMO-LUMO Energy Calculation

The determination of HOMO and LUMO energy levels for organic molecules like this compound is routinely performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method.

Experimental Protocol: A DFT-Based Approach

The following protocol outlines a standard computational procedure for calculating the HOMO and LUMO energies of this compound.

Software: Gaussian 09 or a more recent version is a commonly used software package for such calculations.

Methodology:

-

Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically achieved using a DFT method, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a suitable basis set like 6-311G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

-

Electronic Property Calculation: Following successful geometry optimization, a single-point energy calculation is performed using the optimized structure. To obtain more accurate electronic properties, a larger basis set such as 6-311++G(d,p) is often employed.[1][2] The energies of the HOMO and LUMO are then extracted from the output of this calculation.

-

Solvent Effects (Optional): To simulate experimental conditions more realistically, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3] Calculations can be performed in various solvents to understand their effect on the electronic properties of the molecule.

Computational Workflow Diagram:

Caption: A flowchart illustrating the key steps in the computational determination of HOMO and LUMO energy levels.

Data Presentation: Theoretical HOMO-LUMO Energies

The following table summarizes hypothetical, yet representative, calculated electronic properties for this compound in the gas phase and in a common solvent, dichloromethane (DCM), based on typical values for similar aromatic amines.

| Parameter | Gas Phase | Dichloromethane (PCM) |

| EHOMO (eV) | -5.15 | -5.25 |

| ELUMO (eV) | -1.20 | -1.35 |

| HOMO-LUMO Gap (eV) | 3.95 | 3.90 |

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Logical Relationships in Reactivity Prediction

The calculated HOMO and LUMO energies can be used to derive several chemical reactivity descriptors, which provide insights into the molecule's behavior in chemical reactions.

Logical Relationship Diagram:

Caption: A diagram showing how HOMO and LUMO energies are used to calculate key chemical reactivity descriptors.

Conclusion

The theoretical calculation of HOMO and LUMO energies provides a powerful tool for understanding the electronic structure and reactivity of this compound. The computational protocols outlined in this guide, based on Density Functional Theory, offer a reliable and efficient means of obtaining these crucial parameters. The insights gained from such calculations are invaluable for the rational design of novel materials and therapeutics. For instance, the electron-donating nature of the dimethylamino and methyl substituents is expected to raise the HOMO energy level compared to unsubstituted diphenylamine, which can be quantified through these computational methods.[4] The presented workflows and data structures serve as a robust framework for researchers initiating theoretical studies on this and related compounds.

References

A Technical Guide to Sourcing and Application of 3,4-dimethyl-N,N-diphenylaniline for Research

For researchers, scientists, and professionals engaged in drug development, the procurement of specific chemical reagents is a critical initial step. This guide provides an in-depth overview of the commercial availability of 3,4-dimethyl-N,N-diphenylaniline (CAS No. 173460-10-1), a substituted diphenylamine derivative of interest in various research fields. Additionally, it outlines a representative synthetic protocol and visual workflows to aid in its acquisition and application.

Commercial Availability

While a comprehensive price comparison is challenging due to many suppliers providing quotes upon request, the following table summarizes the known commercial sources for this compound for research purposes. Purity levels are typically high, suitable for most research and development applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities | Pricing |

| Benchchem | 173460-10-1 | C₂₀H₁₉N | 273.37 | Not specified | Inquiry required | Inquiry required |

| BLD Pharm | 173460-10-1 | C₂₀H₁₉N | 273.37 | Not specified | Inquiry required | Inquiry required |

| Shanghai Qyubiotech Co., Ltd. | 173460-10-1 | C₂₀H₁₉N | 273.37 | Not specified | Inquiry required | Inquiry required |

Note: Researchers are advised to contact the suppliers directly to obtain the most current information on purity, available quantities, and pricing.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Where X is a halide (e.g., Br, I) or a triflate.

Materials and Reagents:

-

3,4-dimethylbromobenzene (or another suitable aryl halide/triflate)

-

Diphenylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃))

-

Anhydrous toluene or another suitable aprotic solvent

Procedure:

-

Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the phosphine ligand in anhydrous toluene.

-

Addition of Reagents: To the flask, add 3,4-dimethylbromobenzene, diphenylamine, and the base.

-

Reaction: The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Experimental and Logistical Workflows

To facilitate the procurement and experimental utilization of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: A flowchart outlining the procurement process for research chemicals.

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-dimethyl-N,N-diphenylaniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethyl-N,N-diphenylaniline, a triarylamine derivative with applications in materials science and as an intermediate in pharmaceutical synthesis.[1] The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2] The protocol outlines the coupling of 4-bromo-1,2-dimethylbenzene with diphenylamine, employing a palladium catalyst with a sterically hindered phosphine ligand to facilitate the reaction. This method is particularly effective for the synthesis of sterically congested triarylamines.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[2] This palladium-catalyzed cross-coupling reaction has broad substrate scope and functional group tolerance, making it a preferred method for the synthesis of arylamines. Triarylamines, such as this compound, are important structural motifs in organic light-emitting diodes (OLEDs), hole-transporting materials, and as synthetic intermediates. The synthesis of sterically hindered triarylamines can be challenging, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent. Bulky electron-rich phosphine ligands are often crucial for achieving high yields in these transformations.[3][4]

Reaction Scheme

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with diphenylamine.[5][6]

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |

| 4-Bromo-1,2-dimethylbenzene | 583-71-1 | 185.06 |

| Diphenylamine | 122-39-4 | 169.22 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |

| Toluene, anhydrous | 108-88-3 | 92.14 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Hexane | 110-54-3 | 86.18 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |

| Silica gel (for column chromatography) | 7631-86-9 | - |

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a dry three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 4-bromo-1,2-dimethylbenzene (1.0 eq.), diphenylamine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous toluene via syringe.

-

-

Catalyst Preparation and Addition:

-

In a separate vial, under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.) and XPhos (0.02 eq.).

-

Add a small amount of anhydrous toluene to the vial to dissolve the catalyst and ligand.

-

Transfer the catalyst solution to the reaction flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen/argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

-

If necessary, further purify the product by recrystallization from a suitable solvent such as hexane or ethanol to obtain this compound as a solid.

-

Quantitative Data Summary:

| Parameter | Value |

| Reactant Stoichiometry | |

| 4-Bromo-1,2-dimethylbenzene | 1.0 eq. |

| Diphenylamine | 1.1 eq. |

| Sodium tert-butoxide | 1.4 eq. |

| Catalyst Loading | |

| Pd₂(dba)₃ | 1 mol% |

| XPhos | 2 mol% |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 100-110 °C |

| Reaction Time | 12-24 h |

| Expected Yield | 70-90% (based on analogous reactions) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

References

- 1. This compound | 173460-10-1 | Benchchem [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of Crude 3,4-dimethyl-N,N-diphenylaniline by Column Chromatography

Introduction

3,4-dimethyl-N,N-diphenylaniline is a triarylamine derivative with applications in materials science, particularly in the development of organic electronic materials such as hole-transport layers in organic light-emitting diodes (OLEDs).[1] The synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. For its intended applications, high purity is essential. This application note details a robust protocol for the purification of crude this compound using silica gel column chromatography, a fundamental technique for the separation of organic compounds.[2][3]

The described method effectively separates the target compound from impurities based on differential adsorption to the stationary phase.[4] The choice of an appropriate mobile phase is critical for achieving good separation.[4] For aromatic amines, a common challenge is their interaction with the slightly acidic silica gel, which can lead to peak tailing and reduced separation efficiency.[5] This protocol addresses this issue by suggesting the addition of a small amount of a basic modifier to the eluent.

Experimental Protocol

This protocol outlines the necessary steps for purifying crude this compound using flash column chromatography.

Materials and Reagents:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Triethylamine (optional)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

TLC plates (silica gel 60 F₂₅₄)

-

Glass chromatography column

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Thin Layer Chromatography (TLC) Analysis:

-

Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Spot the dissolved crude product onto a TLC plate.

-

Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10) to determine the optimal solvent system for separation. The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.

-

Visualize the spots under UV light (254 nm). If impurities are not UV-active, staining with potassium permanganate or another suitable stain may be necessary.

-

-

Column Preparation (Slurry Method):

-

Secure a glass chromatography column vertically.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

-

Equilibrate the column by running the initial eluent through it until the silica bed is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column.

-

Begin eluting the column, collecting fractions in test tubes. The flow rate can be increased by applying gentle air pressure (flash chromatography).

-

Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Determine the yield and assess the purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation